molecular formula C13H16 B8675377 4-Methyl-7-propyl-1H-indene CAS No. 144284-58-2

4-Methyl-7-propyl-1H-indene

Cat. No. B8675377
CAS RN: 144284-58-2
M. Wt: 172.27 g/mol
InChI Key: MFQNIKSROWYREE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-7-propyl-1H-indene is a useful research compound. Its molecular formula is C13H16 and its molecular weight is 172.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Methyl-7-propyl-1H-indene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-7-propyl-1H-indene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

144284-58-2

Molecular Formula

C13H16

Molecular Weight

172.27 g/mol

IUPAC Name

4-methyl-7-propyl-1H-indene

InChI

InChI=1S/C13H16/c1-3-5-11-9-8-10(2)12-6-4-7-13(11)12/h4,6,8-9H,3,5,7H2,1-2H3

InChI Key

MFQNIKSROWYREE-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C2CC=CC2=C(C=C1)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

45 ml of a 30 percent strength solution of sodium methanolate in methanol (250 mmol) were initially introduced into the reaction vessel at 0° C., and a mixture of 14.2 g (100 mmol) of 2,5-octanedione and 9 ml (110 mmol) of cyclopentadiene was added in the course of 30 minutes. After the mixture had been stirred at room temperature for 3 hours, it was poured into 300 ml of ice-water and extracted with diethyl ether and the organic phase was dried over magnesium sulfate. The residue which remained after evaporation was chromatographed on silica gel. 6.8 g (39%) of the indene 2 could be isolated with hexane as the mobile phase.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
250 mmol
Type
reactant
Reaction Step One
Quantity
14.2 g
Type
reactant
Reaction Step Two
Quantity
9 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
300 mL
Type
solvent
Reaction Step Three
Yield
39%

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